(S)-4-Mercapto-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-sulfanylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPGJBZLCMARV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440611 | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184759-58-8 | |
| Record name | 4-Mercapto-2-pyrrolidinone, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Significance of Pyrrolidinone Core Structures in Contemporary Drug Discovery and Design
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in modern drug discovery. researchgate.netresearchgate.netfrontiersin.org This heterocyclic structure is found in a multitude of natural products and pharmacologically active compounds. frontiersin.orgnih.govresearchgate.net Its prevalence is due to several key characteristics that make it an attractive component for designing new drugs.
Pyrrolidinone and its derivatives are utilized in a wide array of pharmaceuticals, demonstrating their versatility. wikipedia.orgsemanticscholar.org For instance, they form the core of drugs with diverse therapeutic applications, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory agents. researchgate.netresearchgate.netwisdomlib.org The structural rigidity and the ability to present substituents in a well-defined spatial orientation allow for precise interactions with biological targets. nih.gov This has led to the development of drugs for a range of diseases, from neurological disorders to cancer.
The pyrrolidinone scaffold's ability to serve as a versatile lead compound for designing potent bioactive agents has been widely recognized. researchgate.netresearchgate.net Researchers have synthesized a broad spectrum of pyrrolidinone derivatives, many of which exhibit significant biological activities. researchgate.netresearchgate.net This ongoing research opens new perspectives for the future development of novel compounds to combat various infections and diseases. researchgate.net
Table 1: Examples of Drugs Containing a Pyrrolidinone Core
| Drug Name | Therapeutic Use |
| Captopril (B1668294) | Antihypertensive frontiersin.orgwikipedia.org |
| Aniracetam | Anti-Alzheimer frontiersin.org |
| Ethosuximide | Antiepileptic frontiersin.org |
| Clindamycin | Antibacterial frontiersin.org |
| Rolipram | Antidepressant frontiersin.org |
The Fundamental Role of the Thiol Sh Functional Group in Bioactive Molecules and Enzymatic Catalysis
The thiol group, or sulfhydryl group (-SH), is a critical functional group in many organic and biologically active molecules. wikipedia.org Its unique chemical properties, particularly its ability to undergo redox reactions, make it a key player in numerous biological processes.
In biological systems, the thiol group is most notably found in the amino acid cysteine. wikipedia.org The thiol groups of cysteine residues are crucial for the structure and function of many proteins. wikipedia.org They can form disulfide bonds (-S-S-), which help to stabilize the tertiary and quaternary structures of proteins. wikipedia.orgcreative-proteomics.com This is essential for the proper folding and function of enzymes, hormones, and structural proteins. creative-proteomics.com
Furthermore, the thiol group is often directly involved in enzymatic catalysis. wikipedia.orgcreative-proteomics.com The sulfhydryl group in the active site of an enzyme can act as a nucleophile or participate in substrate binding, contributing to the catalytic activity. wikipedia.orgcreative-proteomics.comnih.gov For example, cysteine proteases utilize a thiol group in their catalytic triad (B1167595) to cleave peptide bonds. wikipedia.org Thiol-containing compounds like coenzyme A are also vital cofactors for a wide range of enzymatic reactions involved in metabolism. creative-proteomics.com
The reactivity of the thiol group also extends to its interaction with metal ions. wikipedia.org Thiol groups have a high affinity for heavy metals, which is a key aspect of their role in detoxification processes within the body. wikipedia.org This reactivity, however, also makes them susceptible to modification, which can lead to the inactivation of enzymes. acs.org
Table 2: Key Functions of the Thiol Group in Biological Systems
| Function | Description |
| Antioxidant Defense | Scavenges reactive oxygen species (ROS) to protect cells from oxidative damage. creative-proteomics.com |
| Protein Structure | Forms disulfide bonds that stabilize protein folding and structure. wikipedia.orgcreative-proteomics.com |
| Enzymatic Catalysis | Acts as a nucleophile or participates in substrate binding in the active sites of enzymes. wikipedia.orgcreative-proteomics.comnih.gov |
| Cofactor Role | Serves as a crucial component of coenzymes like Coenzyme A, involved in metabolic pathways. creative-proteomics.com |
| Metal Ion Chelation | Binds to heavy metal ions, playing a role in detoxification. wikipedia.org |
| Redox Signaling | Participates in cellular signaling pathways through post-translational modifications. creative-proteomics.com |
An Overview of Chiral Pyrrolidinones As Stereoselective Scaffolds in Pharmaceutical Development
Stereocontrolled Construction of the Pyrrolidinone Ring System
The asymmetric synthesis of the pyrrolidinone core is paramount in obtaining the desired enantiomer of the final product. Methodologies to achieve this include the use of chiral starting materials, controlled cyclization reactions, and efficient multi-component assembly processes.
A prevalent and effective strategy for establishing the stereochemistry of the pyrrolidinone ring is the use of readily available chiral molecules, known as the chiral pool. Amino acids are particularly valuable precursors due to their inherent chirality.
L-Aspartic Acid: This amino acid is a key starting material for the synthesis of (R)-4-mercaptopyrrolidine-2-thione, an analogue and precursor to (S)-4-mercapto-2-pyrrolidinone. acs.orgnih.gov In one approach, the amino group of L-aspartic acid β-methyl ester hydrochloride is converted to a bromide with retention of configuration. acs.org Subsequent reaction steps lead to the formation of the pyrrolidinone ring. acs.org Another facile synthesis starts with the conversion of L-aspartic acid to an (S)-bromide, which then undergoes substitution to introduce the thio-functionality with complete inversion of configuration, setting the stage for the desired (R)-stereocenter in the intermediate. nih.gov The pyrrolidinone ring is then formed through cyclization. nih.govresearchgate.net
D-Cysteine: The use of D-cysteine provides another route to chiral pyrrolidinone derivatives. The inherent stereochemistry of the cysteine backbone can be used to direct the formation of the chiral centers in the target molecule. nih.gov The thiol group in cysteine can react with nitriles to form intermediates that subsequently cyclize. nih.gov While standard peptide synthesis conditions can be inefficient for cysteine-rich sequences due to aggregation, using N-methylpyrrolidinone (NMP) as a solvent can improve the efficiency of incorporating trityl-protected cysteine. acs.org
| Chiral Precursor | Key Intermediate | Resulting Stereochemistry | Reference |
| L-Aspartic Acid | (S)-Bromide derivative | Inversion to (R) at C4 after substitution | nih.gov |
| L-Aspartic Acid | β-methyl ester hydrochloride | Leads to pyrrolidin-2-one intermediate | acs.org |
| D-Cysteine | Thioimidate intermediate | Used to create chiral pyrrolidinone structures | nih.gov |
The formation of the five-membered lactam ring is a critical step that must be controlled to ensure high yields and stereochemical fidelity.
High-yield amination and subsequent spontaneous cyclization can be achieved by treating a suitable precursor, such as a chloride derivative, with ammonia (B1221849) to form the pyrrolidin-2-one ring. acs.org Domino reactions, which involve a cascade of reactions in a single step, are also powerful tools. For instance, an NHC-catalyzed Mannich/lactamization domino reaction has been developed for the asymmetric synthesis of related pyrimidinone structures, demonstrating excellent regio- and stereoselectivity. nih.govrsc.org Similarly, a one-pot conjugate addition/nitro-Mannich/lactamization sequence, catalyzed by copper, efficiently produces densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.org The cyclization of amino acid derivatives is a common strategy; for example, (R)-4-amino-3-benzoylthiobutyric acid can be cyclized using acetic anhydride (B1165640) to form the pyrrolidinone ring. nih.gov
| Cyclization Method | Key Features | Selectivity | Reference |
| Ammonia Treatment | Simple treatment of a chloride precursor | High-yield amination and spontaneous cyclization | acs.org |
| NHC-Catalyzed Domino | Mannich/lactamization cascade | Excellent regio- and stereoselectivity (up to >20:1 d.r.) | nih.govrsc.org |
| Copper-Catalyzed Domino | Conjugate addition/nitro-Mannich/lactamization | Single diastereoisomers isolated | acs.org |
| Acetic Anhydride | Cyclization of an amino-thiobutyric acid derivative | Forms pyrrolidinone ring structure | nih.gov |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the pyrrolidinone ring in a single pot. researchgate.netbeilstein-journals.org These reactions combine three or more starting materials to rapidly build molecular diversity. mdpi.com For instance, a one-pot, three-component cycloaddition reaction using amino acid esters, aldehydes, and terminal alkynes has been reported for synthesizing 1H-pyrrol-3(2H)-ones. researchgate.net MCRs are particularly effective for generating libraries of heterocyclic compounds, and various strategies, such as the Ugi reaction followed by cyclization, have been employed to create diverse scaffolds. beilstein-journals.orgresearchgate.net
Introduction and Chemical Manipulation of the Chiral Mercapto Moiety
Once the pyrrolidinone ring is constructed, the next critical phase is the introduction and manipulation of the mercapto group with the correct stereochemistry.
The installation of the thiol group is often achieved through nucleophilic substitution reactions, which typically proceed with an inversion of stereochemistry (S_N2 mechanism).
A common method involves the complete S_N2-type substitution of a bromide precursor with a thiolating agent like potassium benzenemethanethiolate or potassium thiobenzoate. acs.orgnih.gov This reaction is highly efficient and proceeds with a complete inversion of the configuration at the chiral center, which is a powerful tool for controlling stereochemistry. nih.gov The desulfurization of thiols for nucleophilic substitution can also be promoted by systems like Ph3P/ICH2CH2I, accommodating a wide range of nucleophiles. cas.cn
The Mitsunobu reaction is another powerful method for converting secondary alcohols into thioethers with a clean inversion of configuration. organic-chemistry.orgjkchemical.com This reaction uses triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like DEAD to activate the alcohol, allowing it to be displaced by a sulfur nucleophile. organic-chemistry.orgnrochemistry.com This method is well-suited for installing the mercapto group at a stereogenic center. organic-chemistry.org
| Reaction | Key Reagents | Stereochemical Outcome | Reference |
| S_N2 Substitution | Potassium thiobenzoate, Potassium benzenemethanethiolate | Complete inversion of configuration | acs.orgnih.gov |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Clean inversion of configuration | organic-chemistry.orgjkchemical.com |
For the synthesis of thiocarbonyl analogues like (R)-4-mercaptopyrrolidine-2-thione, a thionation step is required to convert the lactam carbonyl (C=O) to a thiocarbonyl (C=S).
A variety of thionating reagents are available for this transformation. researchgate.net Lawesson's reagent is a widely used and effective reagent for the thionation of amides and lactams. nih.govencyclopedia.pub Phosphorus pentasulfide (P4S10) is another classic reagent used for this purpose, often in a solvent at reflux. acs.orgscispace.com The combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDSO) is also an efficient system for converting lactams to their corresponding thiono derivatives, with yields often comparable or superior to those obtained with Lawesson's reagent. researchgate.net The thionation of N-methyl-2-pyrrolidinone has been achieved using a Lewis base-free thiophosphonium ion, which demonstrates high reactivity at room temperature compared to traditional reagents. bohrium.com
| Thionation Reagent | Typical Substrate | Key Advantage | Reference |
| Lawesson's Reagent | Lactams, Amides | Widely used, effective | nih.govencyclopedia.pub |
| Phosphorus Pentasulfide (P4S10) | Pyrrolidin-2-one | Readily available | acs.org |
| P4S10 / HMDSO | Lactams, Amides | Byproducts removed by simple workup | researchgate.net |
| Thiophosphonium ion | N-methyl-2-pyrrolidinone | Fast reaction at room temperature | bohrium.com |
Selective Thiol Protection and Deprotection Strategies
The synthesis of complex molecules containing a thiol group, such as this compound, necessitates a robust strategy for the selective protection and deprotection of the highly reactive sulfhydryl moiety. The thiol group's propensity for oxidation to disulfides and its high nucleophilicity require the use of protecting groups that are stable under various reaction conditions yet can be removed selectively without affecting other functional groups in the molecule.
One effective strategy involves the use of vinylic Michael acceptors. acs.org For instance, tosylacetylene has been demonstrated as a useful reagent for thiol protection. acs.org The conjugate addition of a thiol to tosylacetylene proceeds in high yields at ambient temperatures to form a stable S-tosvinyl derivative. researchgate.net This protection can be achieved with high chemoselectivity in the presence of other nucleophilic groups like hydroxyls. researchgate.net Deprotection of the resulting S-tosvinyl group can be accomplished under mild, non-hydrolytic basic conditions, for example, by treatment with an excess of a nucleophilic amine like pyrrolidine (B122466), which regenerates the free thiol via a conjugate addition-elimination mechanism. researchgate.net
Other sulfur-protecting groups evaluated for their utility in complex syntheses include those based on thiocarbonyl and thioester moieties, such as xanthates, dithiocarbamates, and thioacetates. researchgate.net The S-alkyl-O-ethyl dithiocarbonate (xanthate) group, in particular, has shown promise as it remains stable during various polymerization reactions and can be completely removed by aminolysis at room temperature. researchgate.net The development of "safety-catch" linkers, which can be activated for cleavage, also employs specific thiol deprotection strategies. In some systems, a peptide thioester can be released from a solid support by nucleophilic displacement with a thiol, a process known as thiolysis. nih.gov
The following table summarizes various thiol protecting groups and their corresponding deprotection conditions relevant to the synthesis of complex thiols.
| Protecting Group | Structure of Protected Thiol | Reagent for Protection | Deprotection Conditions | Reference |
| Tosvinyl (Tsv) | R-S-CH=CH-Ts | Tosylacetylene | Excess pyrrolidine at room temperature | researchgate.net |
| Xanthate | R-S-C(=S)OEt | Alkyl xanthate precursor | Aminolysis (e.g., primary amines) | researchgate.net |
| Thioacetate | R-S-C(=O)Me | Acetic anhydride/base | Aminolysis | researchgate.net |
| Dithiocarbamate | R-S-C(=S)NR'₂ | Dithiocarbamate precursor | Aminolysis (less susceptible than xanthates) | researchgate.net |
Catalytic Approaches in Asymmetric Synthesis
The generation of the chiral center in this compound relies on asymmetric synthesis methodologies. Modern catalytic approaches, including enzymatic biotransformations and transition metal-catalyzed reactions, offer powerful tools for achieving high stereoselectivity.
Enzymatic biotransformations are an increasingly valuable tool in organic synthesis due to the high chemo-, regio-, and stereoselectivity exhibited by enzymes. nih.gov These biocatalytic processes operate under mild conditions, often circumventing the need for complex protection-deprotection schemes required in traditional chemical methods. nih.gov For the synthesis of chiral building blocks, whole microbial cells or isolated enzymes can perform specific chemical reactions that are otherwise difficult to achieve. bioline.org.br
A key transformation in the synthesis of precursors to this compound is the stereoselective hydroxylation of a pyrrolidinone scaffold. Research has demonstrated the successful regio- and stereoselective hydroxylation of N-substituted 4-hydroxy-pyrrolidin-2-ones using the microorganism Sphingomonas sp. HXN-200. nus.edu.sg This highlights the potential for biocatalytically installing the hydroxyl group at the C4 position with the desired (S)-configuration, which can then be converted to the mercapto group. Monooxygenases are a class of enzymes capable of such precise hydroxylations. researchgate.net For example, 2-hydroxybiphenyl 3-monooxygenase (HbpA) has been used for the regioselective hydroxylation of 2-hydroxybiphenyl. researchgate.net
However, the presence of a thiol or a precursor group can pose challenges. The peripheral –SH or –NH2 groups on enzymes, such as those in cysteine residues, can sometimes interact with and deactivate certain catalysts or co-factors required for the enzymatic cycle. researchgate.net Despite this, the potential of biocatalysis is vast, with various fungal strains being employed for the stereoselective oxidation and hydroxylation of a wide range of substrates, including terpenes, steroids, and aromatic compounds like 2-phenylethanol. nih.govmdpi.com
The table below provides examples of enzymatic systems used for stereoselective transformations.
| Enzyme/Organism | Substrate Class | Transformation | Key Feature | Reference |
| Sphingomonas sp. HXN-200 | N-substituted pyrrolidin-2-ones | Regio- and stereoselective hydroxylation | Direct synthesis of (S)-4-hydroxy-pyrrolidin-2-one precursors | nus.edu.sg |
| Rhizopus nigricans | Progesterone (Steroid) | Stereoselective hydroxylation | Industrial application in steroid drug manufacture | bioline.org.br |
| Candida rugosa | Aliphatic carboxylic acids | Regio- and enantioselective β-hydroxylation | Produces chiral synthons for antihypertensive drugs | bioline.org.br |
| Beauveria bassiana | 2-Phenylethanol | Stereoselective oxidation to diol | Synthesis of (R)-1-phenylethane-1,2-diol | mdpi.com |
Transition metal catalysis is a cornerstone of modern organic synthesis, providing indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Palladium-catalyzed cross-coupling reactions, in particular, are powerful methods for the synthesis and functionalization of heterocyclic compounds. nih.govmdpi.com
For the synthesis of analogues of this compound, C-S cross-coupling reactions are of direct relevance. The Migita-Buchwald C-S coupling, for instance, enables the formation of aryl thioethers from thiols and aryl halides using a palladium catalyst. nih.gov This methodology tolerates a wide range of thiols, including primary, secondary, and aromatic thiols, making it applicable for directly functionalizing the mercapto group of the target molecule or its precursors. nih.gov
Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds between organoboron compounds and organic halides. chemie-brunschwig.ch This reaction could be employed to synthesize analogues by modifying the pyrrolidinone backbone. For example, a halogenated pyrrolidinone precursor could be coupled with various boronic acids to introduce diverse substituents. mdpi.com Furthermore, the field of transition-metal-catalyzed C–H functionalization offers a modern, atom-economical approach to modify heterocyclic structures without the need for pre-functionalized starting materials. rsc.org
The following table lists examples of transition metal-catalyzed reactions applicable to the synthesis of this compound and its analogues.
| Reaction Name | Catalyst System (Example) | Bond Formed | Potential Application | Reference |
| Migita-Buchwald C–S Coupling | Pd(OAc)₂ / DiPPF | Carbon-Sulfur | Functionalization of the thiol group with aryl or alkyl groups | nih.gov |
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Carbon-Carbon | Introduction of substituents onto the pyrrolidinone ring | chemie-brunschwig.chmdpi.com |
| Heck Reaction | Palladium catalyst | Carbon-Carbon | Alkenylation of the pyrrolidinone ring | chemie-brunschwig.ch |
| C–H Functionalization | Rhodium or Palladium catalyst | Carbon-Carbon or Carbon-Heteroatom | Direct, atom-economical modification of the heterocyclic core | rsc.org |
Process Intensification and Scalability Considerations for Academic Synthesis
While traditional batch synthesis is common in academic research, considerations of process intensification and scalability are crucial for developing more efficient, safer, and greener synthetic routes. Process intensification strategies aim to improve manufacturing by using novel equipment and techniques, leading to better control over reaction parameters, enhanced mass and heat transfer, and often, a reduction in reaction times and waste. uwa.edu.aumdpi.com
A key technology in this area is flow chemistry, where reactants are continuously pumped through a reactor. This approach offers significant advantages over batch processing, especially for hazardous or exothermic reactions, by providing superior mixing and temperature control within a much smaller reaction volume. The move from batch to a semi-continuous flow process has been successfully demonstrated in the synthesis of complex pharmaceuticals like Meropenem, where hydrogenation was performed in a microwave-assisted flow system. nih.gov This change resulted in a significant reduction in reaction time from 30 minutes to 14 minutes while maintaining product quality. nih.gov
For the synthesis of this compound, which may involve energetic or multi-phase reactions (e.g., hydrogenations, reactions with gaseous reagents), adopting intensified processes such as those using narrow-channel or spinning disc reactors could be highly beneficial. uwa.edu.au These reactors enhance gas-liquid mass transfer, which can be a rate-limiting factor in heterogeneous catalysis. uwa.edu.aumdpi.com By optimizing parameters like residence time, temperature, pressure, and catalyst loading in a continuous or semi-continuous setup, academic labs can develop synthetic protocols that are not only more efficient but also more readily scalable for potential industrial application. nih.gov
| Technology | Principle | Advantages for Synthesis | Reference |
| Flow Chemistry | Continuous pumping of reagents through a reactor (e.g., microreactor, packed-bed) | Enhanced safety, superior heat/mass transfer, easy scalability, reduced reaction times | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Rapid heating, increased reaction rates, potential for improved yields | nih.gov |
| Narrow-Channel Reactor (NCR) | Reaction in a confined channel, often with segmented flow | Enhanced gas-liquid mass transfer, long residence times possible, continuous operation | uwa.edu.au |
| Spinning Disc Processing (SDP) | Thin film of fluid created on a rotating disc | Excellent micromixing, enhanced mass transfer, suitable for fast reactions | uwa.edu.au |
Intrinsic Reactivity of the Thiol Group
The thiol group (-SH) is the primary site of many reactions involving this compound, dictating its behavior in redox processes, nucleophilic attacks, and coordination with metals.
The thiol group of this compound is readily susceptible to oxidation, a fundamental reaction in both synthetic and biological settings. The most common oxidation product is a disulfide, formed through the coupling of two thiol molecules. libretexts.orgchemrxiv.org This conversion from a dithiol to a disulfide is a redox reaction where the free thiol form is in the reduced state and the disulfide form is in the oxidized state. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and forms a new bond with another sulfur atom. libretexts.org
This redox chemistry is particularly relevant in biological systems, where the reversible formation of disulfide bonds from cysteine residues is a critical component of protein structure and function. libretexts.org The intracellular environment, with its high concentration of reduced glutathione (B108866) (GSH), generally maintains protein cysteines in their reduced thiol form. libretexts.org However, under conditions of oxidative stress, disulfide bond formation can be induced.
The oxidation of thiols is not limited to disulfide formation. Further oxidation can lead to higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids. While the direct oxidation of this compound to these higher states is less commonly detailed, the general reactivity of thiols suggests this possibility under specific oxidative conditions. The mechanism of such oxidations can be complex, potentially involving radical intermediates. psu.edu For instance, graphene oxide has been shown to oxidize mercaptans to disulfides. psu.edu
The sulfur atom of the thiol group in this compound is a soft nucleophile, readily participating in a variety of organic reactions. acs.org This nucleophilicity is central to its application in the synthesis of more complex molecules.
One of the most important reactions showcasing the nucleophilicity of thiols is the sulfa-Michael addition, a type of conjugate addition. acs.orgacs.org In this reaction, the thiol adds across a carbon-carbon double or triple bond that is activated by an electron-withdrawing group, such as a carbonyl or nitro group. acs.orgacs.org This reaction is a powerful tool for carbon-sulfur bond formation. acs.org The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, often drives these reactions to high conversions under mild, ambient conditions. bham.ac.uk Base catalysis is commonly employed to facilitate the formation of the more nucleophilic thiolate. acs.org
The nucleophilic character of thiols also enables them to participate in substitution reactions, displacing leaving groups from alkyl, aryl, or acyl halides. For instance, pyridyl pyrimidylsulfones have been prepared through the SNAr reaction of 2-chloropyrimidine (B141910) with mercaptopyridines. acs.org
The table below summarizes key organic transformations involving the nucleophilic thiol group.
| Reaction Type | Reactant | Product Type | Key Features |
| Sulfa-Michael Addition | Activated Alkenes/Alkynes | β-Thioethers | Forms a C-S bond; often base-catalyzed. acs.orgacs.org |
| Nucleophilic Substitution | Alkyl/Aryl Halides | Thioethers | Displaces a leaving group to form a C-S bond. acs.org |
| Thiol-yne Reaction | Activated Alkynes | Vinyl Sulfides | A "click" reaction with high efficiency and selectivity. bham.ac.uk |
The reactivity of the thiol can be influenced by the nature of the electrophile. Harder electrophiles may react at other sites in the molecule if present. However, the soft nature of the sulfur atom generally directs its attack towards soft electrophilic centers, such as the β-carbon of an α,β-unsaturated carbonyl compound. acs.org
The thiol group of this compound exhibits a strong affinity for various metal ions, forming stable coordination complexes. researchgate.netmdpi.com This property is fundamental to its role in bioinorganic chemistry and materials science. The interaction between sulfur and metals is a classic example of a soft-soft interaction, according to Hard and Soft Acids and Bases (HSAB) theory.
Gold-Sulfur Interactions: The bond between sulfur and gold is particularly well-studied and forms the basis of self-assembled monolayers (SAMs) on gold surfaces. github.io While it has been traditionally assumed that the thiol hydrogen is lost upon binding to form a gold-thiolate bond, recent studies suggest that in SAMs prepared from dithiols, the interaction may be more of a physisorbed nature, with the hydrogen being retained. github.io The nature of the Au-S bond can be complex, with contributions from both covalent and van der Waals forces. scispace.comresearchgate.net
Zinc-Sulfur Interactions: The thiol group can also coordinate to zinc ions. This is highly relevant in the context of metallo-β-lactamases (MBLs), a class of enzymes that confer antibiotic resistance. nih.gov Some MBL inhibitors feature a thiol group that directly interacts with the zinc ion(s) in the enzyme's active site. nih.gov For example, 2-mercaptomethyl thiazolidines inhibit MBLs through thiol-Zn coordination. nih.gov The coordination can involve the thiol acting as a bridging ligand between two zinc ions or binding to a single zinc center. nih.gov
The coordination of this compound to different metal ions can lead to the formation of various coordination compounds with distinct geometries and properties. libretexts.org The table below provides a summary of the coordination behavior of thiols with selected metals.
| Metal Ion | Bond Type | Context/Application | Key Characteristics |
| Gold (Au) | Au-S | Self-Assembled Monolayers (SAMs), Nanoparticles | Strong, can be either chemisorbed (thiolate) or physisorbed. github.ioscispace.comresearchgate.net |
| Zinc (Zn) | Zn-S | Metalloenzyme Inhibition | Crucial for the activity of some MBL inhibitors; involves direct coordination to the active site zinc. nih.gov |
| Copper (Cu) | Cu-S | Various Complexes | Thiosemicarbazones, which contain a thiol-like thione group, readily form complexes with Cu(II). nih.gov |
| Nickel (Ni) | Ni-S | Various Complexes | Thiosemicarbazones also coordinate with Ni(II). nih.gov |
| Cobalt (Co) | Co-S | Various Complexes | Co(II) complexes with thiosemicarbazones have been reported. nih.gov |
The coordination chemistry of thiols is not limited to these metals and extends to a wide range of transition metals and heavy metals. researchgate.netmdpi.com The ability of the thiol group in this compound to chelate metal ions is a key aspect of its chemical reactivity.
Reactivity of the Pyrrolidinone Lactam Ring
The five-membered lactam ring of this compound also possesses distinct reactivity, although it is generally less reactive than the thiol group. The amide functionality within the ring can undergo various transformations under specific conditions.
The γ-lactam ring of the pyrrolidinone core is relatively stable but can be opened under certain conditions, such as strong acid or base hydrolysis. google.com For example, the hydrolysis of 5-vinyl-2-pyrrolidinone (B122288) can be achieved by heating with a strong acid like hydrochloric acid, leading to the formation of the corresponding amino acid. google.com While specific studies on the ring-opening of this compound were not found in the provided search results, the general principles of lactam chemistry suggest that similar pathways would be accessible.
Recyclization reactions involving maleimides, which share a similar five-membered ring structure, have been extensively studied. bohrium.comnih.gov These reactions often proceed through the interaction of the maleimide (B117702) with binucleophiles, leading to the formation of new heterocyclic systems. bohrium.comnih.gov For instance, the reaction of N-arylmaleimides with C,N-binucleophiles can yield partially hydrogenated pyrrole (B145914), pyridazine, or pyridine (B92270) fragments. nih.gov These cascade heterocyclization reactions highlight the potential for the pyrrolidinone ring to serve as a scaffold for the synthesis of diverse heterocyclic compounds.
The pyrrolidinone ring offers several positions for further functionalization, allowing for the modification of the molecule's properties.
Functionalization at the Nitrogen Atom: The nitrogen atom of the lactam can be functionalized, typically after deprotonation with a suitable base. For example, the nitrogen of 2-pyrrolidinones can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydride or 4-(dimethylamino)pyridine (DMAP). researchgate.net This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions involving the lactam nitrogen.
Functionalization at Carbon Positions: The carbon atoms of the pyrrolidinone ring can also be functionalized, although this often requires more specific reagents and conditions. The α-carbon to the carbonyl group (C5) and the carbon adjacent to the nitrogen (C3) are potential sites for derivatization. For instance, α-sulfenylation of the lactam can be achieved by treating the corresponding enolate with a disulfide, such as diphenyl disulfide ((PhS)₂). researchgate.net
The table below summarizes some of the functionalization strategies for the pyrrolidinone ring.
| Position | Reaction Type | Reagent(s) | Product |
| Nitrogen | N-Protection | (Boc)₂O, Base | N-Boc-pyrrolidinone researchgate.net |
| α-Carbon | α-Sulfenylation | LDA, (PhS)₂ | α-Phenylthio-pyrrolidinone researchgate.net |
The ability to functionalize both the thiol group and the lactam ring of this compound provides a versatile platform for the synthesis of a wide range of derivatives with tailored properties for various applications.
Intramolecular Cyclization and Bridging Reactions (e.g., for Stapled Peptides)
The this compound scaffold possesses a highly reactive thiol (-SH) group, making it a valuable building block for intramolecular cyclization and the formation of bridged molecules, most notably stapled peptides. While direct studies on this compound are limited, its reactivity can be inferred from the extensive research on the analogous compound, 4-mercaptoproline (4MP), which features the same reactive mercapto group on a five-membered pyrrolidine ring. researchgate.netresearchgate.netnih.gov The incorporation of such residues into peptides allows for the creation of covalent linkages between amino acid side chains, a strategy known as peptide stapling. This macrocyclization enhances the peptide's structural stability, proteolytic resistance, and cell permeability by constraining it into a specific bioactive conformation, such as an α-helix or β-hairpin. researchgate.netnih.gov
The primary bridging reactions involving the 4-mercapto group are the formation of disulfide bonds and thioether linkages.
Disulfide Bond Formation: The thiol group can undergo oxidation to form a disulfide bridge (-S-S-) with another thiol, typically from a cysteine or another mercapto-pyrrolidinone residue within the same peptide chain. This is one of the most straightforward methods for peptide cyclization. nih.gov This reaction is often achieved under mild oxidative conditions.
Thioether Linkages: A more stable, reduction-resistant bridge can be formed through thioether (-S-C-) bonds. This is typically accomplished by reacting the nucleophilic thiol group of the mercapto-pyrrolidinone residue with an electrophilic partner elsewhere in the peptide. A common strategy is bis-alkylation, where two thiol-containing residues (such as 4-mercaptoproline or cysteine) are cross-linked using a bifunctional electrophile, like a dihaloalkane (e.g., 1,3-dibromopropane). researchgate.net This approach allows for precise control over the length and geometry of the staple. Recent studies have highlighted the use of (2S,4S)-4-mercaptoproline (cis-4MP) in bisthioether macrocyclization to stabilize helical peptide-foldamers, demonstrating the utility of this approach in creating high-affinity protein-protein interaction (PPI) inhibitors. researchgate.net
A theoretical investigation into the reactivity of 4-mercaptoprolyl thioesters revealed that the 4-mercapto group can participate in an intramolecular transthioesterification to generate a highly reactive bicyclic thiolactone intermediate. rsc.org This intermediate then readily reacts with an N-terminal cysteine in native chemical ligation (NCL) processes. rsc.org This finding underscores the inherent tendency of the 4-mercapto group on a pyrrolidine ring to engage in intramolecular reactions, a key feature for its use in constructing complex bridged structures.
The table below summarizes common bridging strategies applicable to the this compound core for peptide stapling.
| Bridging Strategy | Linkage Type | Reaction Partners | Key Features |
| Oxidative Cyclization | Disulfide | Thiol + Thiol (e.g., Cysteine) | Reversible with reducing agents; common in natural peptides. |
| Bis-Alkylation | Thioether | Thiol + Dihaloalkane | Forms stable, non-reducible linkage; allows for variable staple length. researchgate.net |
| Thiol-Maleimide Addition | Thioether | Thiol + Maleimide-functionalized residue | High reaction efficiency; forms a succinimide (B58015) thioether adduct. acs.org |
| Thiol-Ene/Yne Reaction | Thioether | Thiol + Alkene/Alkyne-functionalized residue | Radical-mediated; creates stable carbon-sulfur bonds. sci-hub.se |
Stability and Degradation Mechanisms under Physiologically Relevant Conditions
The stability of this compound under physiological conditions (typically pH 7.4, 37 °C) is governed by the chemical properties of its two primary functional groups: the cyclic amide (lactam) and the mercapto (thiol) group. Both are susceptible to degradation, which can impact the compound's structural integrity and function in vivo.
Lactam Ring Hydrolysis: The five-membered pyrrolidinone ring is a γ-lactam. Lactams are susceptible to hydrolysis, which cleaves the amide bond to yield the corresponding open-chain amino acid—in this case, 4-mercapto-aminobutyric acid. This reaction is generally subject to acid-base catalysis. ucl.ac.be While some lactam-containing molecules show high stability in neutral buffers (pH 7.4), the rate of hydrolysis can be accelerated in more acidic or alkaline environments. ucl.ac.beresearchgate.net For β-lactam antibiotics, esterification can weaken the lactam ring, making it more prone to hydrolysis; slowly hydrolyzing esters often lead to a higher proportion of ring-opened derivatives in phosphate (B84403) buffer at pH 7.4. ucl.ac.be The stability of the pyrrolidinone ring in this compound would be influenced by its specific electronic and steric environment, but hydrolysis remains a primary potential degradation pathway. Some studies note that certain lactams are stable in buffer solutions and human serum, with hydrolysis only occurring in vivo. researchgate.net
Thiol Group Degradation: The thiol group is highly reactive and prone to several degradation reactions under physiological conditions, primarily oxidation.
Oxidation to Disulfides: The most common reaction is the oxidation of the thiol to a disulfide (-S-S-). This can occur through reaction with molecular oxygen or other endogenous oxidizing species. This process can be reversible in the presence of biological reducing agents like glutathione (GSH). researchgate.net
Formation of Thiyl Radicals: Oxidation can also proceed via one-electron transfer to form a thiyl radical (-S•). These highly reactive species can participate in further reactions, including dimerization to form disulfides or reacting with other biological molecules, which can be detrimental. researchgate.net
Reaction with Endogenous Thiols: The thiol group can react with other biological thiols, such as the abundant glutathione, through thiol-disulfide exchange reactions. Studies on maleimide-thiol adducts show that the resulting thioether can undergo retro and exchange reactions in the presence of glutathione at physiological pH, indicating the dynamic nature of such linkages. acs.org
The degradation of thiol-containing compounds is complex and can be influenced by the local microenvironment, including pH and the presence of metal ions or other reactive species. mdpi.comresearchgate.net
The table below outlines the principal degradation mechanisms for the this compound structure under physiologically relevant conditions.
| Functional Group | Degradation Pathway | Reaction Type | Influencing Factors | Potential Product(s) |
| Pyrrolidinone (Lactam) | Ring Opening | Hydrolysis | pH (acid/base catalysis), enzymes | 4-Mercapto-aminobutyric acid |
| Mercapto (Thiol) | Dimerization/Crosslinking | Oxidation | O₂, metal ions, oxidizing agents | Disulfide-linked dimer or oligomer |
| Mercapto (Thiol) | Radical Formation | One-electron oxidation | Oxidizing agents, redox cycling | Thiyl radical |
| Mercapto (Thiol) | Exchange Reaction | Thiol-disulfide exchange | Presence of endogenous thiols (e.g., Glutathione) | Mixed disulfides |
Derivatization Strategies and Structure Activity Relationship Sar Studies of S 4 Mercapto 2 Pyrrolidinone Analogues
Rational Design of Derivatives for Enhanced Biological Function
Modifications at the Pyrrolidinone Nitrogen Atom
Research on related pyrrolidinone structures has shown that introducing substituents at the nitrogen atom can modulate biological activity. For instance, in a series of 2-pyrrolidinone (B116388) derivatives, the introduction of a benzyl group bearing acidic moieties at the N-1 position was found to be a critical determinant for inhibitory activity against enzymes like lipoxygenase. nih.gov The synthesis of N-substituted analogues often involves the reaction of the parent pyrrolidinone with various alkyl or aryl halides. researchgate.net These modifications can range from simple alkyl chains to more complex aromatic and heterocyclic systems, each conferring unique properties to the resulting molecule. The goal is to identify substituents that can engage in favorable interactions with the target protein, such as hydrophobic or π-stacking interactions, leading to enhanced potency.
Table 1: Impact of N-1 Substitution on Pyrrolidinone Analogues This table is illustrative, based on findings from related pyrrolidinone structures.
| N-1 Substituent | General Effect on Activity | Rationale for Activity Change |
|---|---|---|
| Small alkyl groups | Variable | Can probe small hydrophobic pockets. |
| Benzyl groups | Often enhances activity | Introduces aromatic interactions (π-stacking). nih.gov |
| Groups with acidic moieties | Potentially increases potency | Can form key ionic or hydrogen bonds in an active site. nih.gov |
Chemical Transformations of the Mercapto Group (e.g., Sulfide, Sulfonamide, Thiosemicarbazide Formation)
The mercapto (-SH) group at the C-4 position is a highly reactive and versatile handle for chemical modification. Its nucleophilic nature allows for a variety of transformations to explore the impact of different sulfur oxidation states and functionalities on biological activity.
Common derivatization strategies include:
Sulfide Formation: The thiol can be alkylated to form thioethers (sulfides). This transformation removes the acidic proton of the thiol and allows for the introduction of a wide array of substituents. Studies on related carbapenem derivatives have shown that pyrrolidin-4-ylthio side chains with functionalized substituents are crucial for potent antibacterial activity. nih.gov
Disulfide Formation: Oxidation of the mercapto group can lead to the formation of disulfides, which can be relevant for redox-mediated biological processes.
Sulfonamide Synthesis: Oxidation of the thiol to a sulfonic acid, followed by reaction with an amine, yields sulfonamides. This introduces a strong hydrogen-bond-donating group and significantly alters the electronic properties at the C-4 position.
Thiosemicarbazide Formation: While less common directly from the thiol, related strategies involving the introduction of thiourea or thiosemicarbazide moieties can introduce unique metal-chelating and hydrogen-bonding patterns.
These transformations are critical for determining whether a free thiol is essential for activity or if other sulfur-based functionalities can be tolerated or even enhance potency.
Introduction of Side Chains and Heterocyclic Moieties
Introducing additional side chains or fusing heterocyclic rings to the pyrrolidinone core can profoundly impact the molecule's three-dimensional shape, solubility, and target-binding interactions. The aim is to explore new regions of chemical space and engage with additional pockets or residues within the biological target.
The synthesis of highly functionalized 2-pyrrolidinone derivatives can be achieved through various modern synthetic methods, including catalyzed radical tandem cyclization reactions. Attaching heterocyclic moieties such as imidazoles, pyridines, or triazines can introduce new pharmacophoric features. nih.govclockss.org For example, studies on pyridine (B92270) derivatives have shown that the presence and position of specific functional groups can significantly enhance antiproliferative activity. mdpi.com The choice of the heterocyclic system and its point of attachment are guided by the desired physicochemical properties and the known topology of the target's binding site.
Impact of Absolute and Relative Stereochemistry on Potency and Selectivity
Stereochemistry is a critical factor in the biological activity of chiral molecules like (S)-4-Mercapto-2-pyrrolidinone. The three-dimensional arrangement of atoms dictates how a molecule fits into a chiral biological target, such as an enzyme active site or a receptor binding pocket.
The potency and selectivity of pyrrolidinone analogues are highly dependent on both the absolute configuration at each stereocenter and the relative stereochemistry between them. For instance, in studies of pyrrolidine (B122466) analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases, it was found that only specific configurations of the pyrrolidinone ring resulted in potent inhibition. nih.gov Similarly, research on other chiral mercapto-containing compounds has demonstrated that different stereoisomers can possess vastly different sensory properties and biological activities, highlighting the importance of stereochemical control in drug design.
The (S) configuration at C-4 of the parent compound is likely a key determinant of its activity. The development of stereoselective syntheses is therefore essential to produce enantiomerically pure analogues for biological evaluation. mdpi.com Comparing the activity of different stereoisomers helps to build a three-dimensional model of the pharmacophore and understand the optimal spatial orientation of key functional groups required for potent and selective target engagement.
Elucidation of Essential Pharmacophoric Elements through SAR Analysis
Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. Through the synthesis and evaluation of a library of analogues, essential pharmacophoric elements can be identified. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.
For analogues of this compound, SAR studies would focus on:
The Pyrrolidinone Core: Establishing its role as a central scaffold.
The Carbonyl Oxygen: Likely acts as a hydrogen bond acceptor.
The Lactam N-H Group: May function as a hydrogen bond donor.
The Mercapto Group: Its role as a hydrogen bond donor, nucleophile, or metal ligand is investigated through the derivatives described in 4.1.2.
The Stereocenter at C-4: Its required absolute configuration for optimal activity.
By comparing the potencies of various derivatives, a pharmacophore model can be constructed. For example, if N-alkylation drastically reduces activity, the N-H group is likely a key hydrogen bond donor. If converting the mercapto group to a bulky thioether maintains activity, it suggests the thiol proton may not be essential, but the sulfur atom's position is important. SAR studies on pyrrolidine pentamine derivatives have shown that specific functionalities at defined positions are essential for inhibitory activity, while modifications at other positions are better tolerated. mdpi.comnih.gov
Table 2: Hypothetical SAR Findings for this compound Analogues
| Modification | Position | Resulting Activity | Implication for Pharmacophore |
|---|---|---|---|
| Inversion of stereocenter | C-4 | Significant loss | (S)-configuration is essential. |
| Alkylation of N-H | N-1 | Decreased | N-H is a likely H-bond donor. |
| Oxidation of -SH to -SO3H | C-4 | Loss of activity | Free thiol or sulfide is preferred over sulfonate. |
Design of Pro-drug Strategies and Bioconjugates for Targeted Delivery
While a compound may show high potency in vitro, its effectiveness in vivo can be limited by poor pharmacokinetic properties, such as low stability, poor absorption, or rapid excretion. Pro-drug and bioconjugate strategies are employed to overcome these limitations.
A pro-drug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. For this compound, the reactive thiol group is an ideal handle for pro-drug design. Masking the thiol as a metabolically cleavable thioester or a disulfide can improve its stability and oral absorption. nih.gov For example, δ-thiolactones have been successfully used as pro-drugs for thiol-based inhibitors, protecting the reactive thiol during absorption and releasing the active drug in vivo. nih.gov Another strategy involves creating bioreductive pro-drugs that are activated by specific redox environments, such as the high levels of glutathione (B108866) or thioredoxin reductase found in tumor cells. acs.org
Bioconjugation involves linking the drug molecule to a larger biomolecule, such as an antibody, peptide, or polymer. This approach can be used for targeted delivery, concentrating the drug at the site of action and reducing systemic toxicity. For instance, an antibody-drug conjugate (ADC) could be designed to deliver a potent pyrrolidinone analogue specifically to cancer cells. The thiol group can be used as an attachment point for linkers that connect the drug to the targeting moiety. These linkers are often designed to be stable in circulation but cleavable upon reaching the target tissue.
Biological and Pharmacological Activities of S 4 Mercapto 2 Pyrrolidinone and Its Derivatives
Enzyme Inhibition Profiles and Mechanistic Specificity of (S)-4-Mercapto-2-pyrrolidinone and its Derivatives
The pyrrolidine (B122466) scaffold, particularly with a mercapto group, serves as a core structure for a variety of potent enzyme inhibitors. The thiol (-SH) group is crucial for activity, often acting as a zinc-chelating agent within the active sites of metalloenzymes. This section details the inhibitory activities of this compound and its derivatives against several key enzyme families.
Matrix Metalloproteinase (MMP) Inhibition
Derivatives based on the 3-mercaptopyrrolidine core have been developed as highly effective matrix metalloproteinase inhibitors (MMPIs). nih.gov These compounds demonstrate potent, low-nanomolar inhibition against several MMPs, including the gelatinase MMP-2, the collagenase MMP-13, and the membrane-type MMP-14. nih.govnih.gov The inhibitory mechanism relies on the coordination of the thiol group with the catalytic zinc ion in the enzyme's active site. nih.gov Research has shown that modifications to the pyrrolidine ring, such as the addition of aryl sulfonamido groups, can significantly enhance inhibitory potency and selectivity. nih.gov For instance, derivatives incorporating a 4-phenoxyphenyl group have demonstrated maximized inhibition for MMPs with intermediate and deep S1' pockets, such as MMP-2, MMP-9, MMP-13, and MMP-14. nih.gov
Table 1: Inhibitory Activity of Pyrrolidine-based MMPIs
| MMP Subclass | Target MMPs | Typical Inhibition Range (nM) | Reference |
|---|---|---|---|
| Gelatinases | MMP-2, MMP-9 | ~2 to 50 | nih.gov |
| Collagenases | MMP-13 | ~2 to 50 | nih.gov |
| Membrane Type | MMP-14 | ~4 to 60 | nih.gov |
| Stromelysins | MMP-1 | ~850 to >50,000 | nih.govnih.gov |
A key feature of these pyrrolidine-based inhibitors is their selectivity for certain MMP subclasses over others. nih.gov They show marked potency against MMPs with intermediate to deep active site pockets (e.g., MMP-2, MMP-13, MMP-14) while being significantly less effective against those with shallow pockets, such as MMP-1 and MMP-7. nih.govnih.gov This selectivity is critical for therapeutic applications, as indiscriminate MMP inhibition can lead to undesirable side effects. The structural design of the inhibitor, particularly the substituents on the pyrrolidine scaffold, plays a crucial role in determining this selectivity profile by influencing how the molecule fits into the specific topology of the enzyme's S1' subsite. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition
The (S)-pyrrolidine ring is a well-established scaffold in the design of Angiotensin-Converting Enzyme (ACE) inhibitors. Captopril (B1668294), a landmark ACE inhibitor, features a (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl] pyrrolidine-2-carboxylic acid structure. researchgate.net The development of N-(mercaptoacyl)-4-substituted-(S)-prolines has been a focus of research to identify potent ACE inhibitors. nih.gov The inhibitory mechanism involves the sulfhydryl group chelating the zinc ion essential for ACE's catalytic activity. wikipedia.org Structure-activity relationship studies have shown that the nature of the acyl group and substitutions on the proline ring significantly influence inhibitory potency. nih.govwikipedia.org
Metallo-β-Lactamase (MBL) Inhibition and Cross-Class Activity
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.govmcmaster.ca Thiol-containing compounds, including derivatives of the pyrrolidine scaffold like captopril, have been investigated as MBL inhibitors. researchgate.net The thiol group effectively chelates the active site zinc ions, disrupting the enzyme's hydrolytic function. researchgate.net A significant challenge in this area is developing inhibitors with broad-spectrum activity against the different MBL subclasses (B1, B2, and B3), which have distinct active-site architectures. nih.gov Some thiazolidine (B150603) derivatives, which share structural similarities with the pyrrolidine core, have shown promise in inhibiting all three MBL classes by maintaining a conserved binding mode, where the thiol interacts with the zinc center(s). nih.gov This cross-class activity is crucial for combating the diverse range of MBL-producing resistant bacteria. rsc.org
Other Protease Inhibition Activities (e.g., Antiviral Applications)
The core principles of targeting metalloenzymes can be extended to other protease families, including those essential for viral replication. nih.gov Viral proteases are critical targets for antiviral drug development. nih.govnih.gov For example, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is a key target for antiviral drugs like nirmatrelvir (B3392351) (a component of Paxlovid). mdpi.comclevelandclinic.org While not a metalloenzyme, the mechanism often involves targeting a key catalytic residue. Although direct evidence for this compound itself as an antiviral is not prominent, the broader class of protease inhibitors it belongs to is central to antiviral therapy for viruses like HIV and Hepatitis C. nih.govclevelandclinic.org The development of inhibitors often relies on creating molecules that mimic the natural substrate of the protease, thereby blocking its function competitively. nih.gov
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties
The presence of a mercapto (-SH) group in this compound suggests a strong potential for antioxidant and reactive oxygen species (ROS) scavenging activities. Thiols are known to be effective radical scavengers, and this property is often observed in related pyrrolidinone derivatives.
Research on various pyrrolidin-2-one derivatives has demonstrated their capacity to act as antioxidants. researchgate.net A study on a series of synthesized pyrrolidin-2-one derivatives showed that many of them possess potent or moderate free radical scavenging abilities when tested using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net For instance, certain derivatives exhibited significant antioxidant potential, sometimes comparable to standard antioxidants like gallic acid. researchgate.net
Furthermore, studies on 3-pyrroline-2-one (B142641) derivatives, which share the core lactam ring, have also highlighted their antioxidant capabilities. One particular derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger in the DPPH assay. nih.gov Quantum chemistry calculations further supported its efficacy as a hydroxyl radical (HO•) scavenger in both polar and non-polar environments, with performance comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.gov
The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom from the antioxidant molecule to neutralize free radicals, thus preventing oxidative damage to cells. nih.gov The mercapto group in this compound would be a prime candidate for such a donation, suggesting that it and its derivatives could play a role in mitigating oxidative stress-related conditions. nih.gov
Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives
| Compound Derivative | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Substituted Aryl Piperidine-4-one (Phenol & Methoxy) | DPPH | 1.84 - 4.53 | Ascorbic Acid | 1.65 |
| Unsubstituted Aryl Piperidine-4-one | DPPH | 6.46 - 11.13 | Ascorbic Acid | 1.65 |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Activities)
The pyrrolidinone ring is a key pharmacophore in a variety of antimicrobial agents. nih.gov Derivatives of this compound are expected to exhibit a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of pyrrolidinone derivatives. For example, certain N-substituted pyrrolidine-2-one derivatives have shown good activity against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. rdd.edu.iq In another study, novel amino phenyl pyrrolidine-2-one compounds exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq The introduction of a mercapto group could further enhance this activity. For instance, new 2-mercapto-imidazoline-4-one derivatives have been synthesized and have shown in vitro antibacterial activity against E. coli, S. aureus, and Proteus mirabilis. jgpt.co.in
Antifungal Activity: The antifungal properties of pyrrolidinone derivatives have also been well-documented. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, have demonstrated significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov Similarly, 2,3-pyrrolidinedione derivatives have shown promising activity against the oral pathogen Candida albicans, with efficacy comparable to the standard antiseptic chlorhexidine. nih.gov
Antiviral Activity: Research into the antiviral properties of pyrrolidinone derivatives has also yielded positive results. Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus in vitro. nih.gov Additionally, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold, which can be conceptually related to substituted pyrrolidinones, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Series | Microorganism | MIC Range (µg/mL) | Reference Drug | MIC (µg/mL) |
| Spiropyrrolidines (Series 4a-d) | B. subtilis, S. epidermis | 32 | Amoxicillin | 64 |
| Spiropyrrolidines (Series 4a-e) | P. aeruginosa | 64 | Amoxicillin | 256 |
| Pyrrolidine-2,5-dione (Compound 8) | S. aureus, V. cholera | 16 - 64 | Ciprofloxacin | 0.50 - 16 |
| Pyrrolidine-2,5-dione (Compound 5) | S. aureus, V. cholera | 32 - 128 | Ciprofloxacin | 0.50 - 16 |
| Pyrrolidine-2,5-dione (Compound 8) | C. albicans, C. tropicalis | 64 - 256 | Nystatin | 0.50 - 2 |
| Pyrrolidine-2,5-dione (Compound 5) | C. albicans, C. tropicalis | 64 - 128 | Nystatin | 0.50 - 2 |
Anti-inflammatory Potential and Immunomodulatory Effects
Derivatives of the pyrrolidine scaffold have been investigated for their potential to modulate inflammatory responses and exert immunomodulatory effects. These activities are often linked to the inhibition of key inflammatory mediators and pathways.
Studies on novel flurbiprofen (B1673479) derivatives, which incorporate a pyrrolidine ring, have shown potential as anti-inflammatory agents. mdpi.com The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and pyrrolidine-containing compounds have been designed to target these enzymes. nih.gov For example, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated as multitarget anti-inflammatory agents, showing inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov One compound from this series emerged as a potent and selective COX-2 inhibitor. nih.gov
In vivo studies have corroborated these findings. In a carrageenan-induced paw edema model in rats, a pyrrole (B145914) derivative, compound 3f, demonstrated potent anti-inflammatory activity, particularly after repeated administration. nih.gov This effect was associated with a significant reduction in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, this compound led to a marked increase in the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), indicating a potential immunomodulatory mechanism that selectively modulates cytokine profiles. nih.gov
Table 3: In Vivo Anti-inflammatory Effect of a Pyrrole Derivative (Compound 3f) in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 2h (Single Dose) | Paw Edema Inhibition (%) at 5h (Repeated Dose) |
| Compound 3f | 10 | - | Significant |
| Compound 3f | 20 | Significant (p=0.001) | Significant |
| Compound 3f | 40 | - | Significant |
| Diclofenac (Reference) | 25 | Significant | Significant |
Receptor Binding Modulations and Downstream Cellular Pathway Regulation
The ability of pyrrolidinone derivatives to act as ligands for various receptors and modulate downstream cellular signaling pathways is an area of active investigation. The specific binding profile of a molecule determines its pharmacological effect, and modifications to the pyrrolidinone scaffold can tune this specificity.
The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, is a key area of pharmacology. Pyrrolidinone-containing structures could potentially act as allosteric modulators. For example, sigma receptors, which are involved in the modulation of other neurotransmitter systems, have been shown to interact with various ligands that can influence downstream signaling pathways without directly binding to the primary receptor.
The downstream cellular pathways affected by such interactions can be diverse. For instance, the anti-inflammatory effects of some pyrrolidine derivatives are mediated through the suppression of pro-inflammatory cytokines like TNF-α and the upregulation of anti-inflammatory cytokines like TGF-β1. nih.gov This modulation of cytokine production points to an influence on intracellular signaling cascades that regulate gene expression for these inflammatory mediators.
In Depth Mechanistic Insights into Ligand Target Interactions
Characterization of Thiol-Metal Coordination in Enzyme Active Sites (e.g., Zinc-Binding)
The defining feature of (S)-4-Mercapto-2-pyrrolidinone's mechanism of action against metalloenzymes is the coordination of its thiol group with the zinc ion(s) in the enzyme's active site. MBLs are classified as class B β-lactamases and depend on one or two zinc ions for their catalytic function. nih.gov These ions activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring of antibiotics. nih.gov
The thiol moiety of this compound acts as a potent zinc-binding group. It is proposed that the thiol group (-SH) deprotonates to its thiolate form (-S⁻) to effectively chelate the catalytic zinc ion(s). This direct coordination displaces the nucleophilic water/hydroxide molecule that is essential for substrate hydrolysis. wesleyan.edu This mode of action is a common and effective strategy for inhibiting MBLs, with compounds that form these ternary MBL-Zn(II)-inhibitor complexes receiving significant attention in drug development. informahealthcare.com The interaction is exemplified by the well-studied MBL inhibitor captopril (B1668294), which also features a crucial thiol group that chelates the active site zinc ions. nih.govwesleyan.edu
| Interaction Type | Functional Group | Target in Active Site | Mechanism |
| Metal Coordination | Thiol/Thiolate (-SH / -S⁻) | Catalytic Zinc Ion(s) (Zn²⁺) | The thiolate anion directly binds to one or both zinc ions, displacing the catalytically essential water/hydroxide molecule and preventing substrate hydrolysis. |
Identification of Critical Hydrogen Bonding Networks and Hydrophobic Interactions with Biological Receptors
While thiol-zinc coordination is the primary anchor of inhibition, the stability and specificity of the ligand-target complex are significantly enhanced by a network of non-covalent interactions. The active sites of MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), are characterized by a shallow groove flanked by flexible loops, creating a binding pocket that is largely hydrophobic but also contains key polar amino acid residues. nih.gov
The pyrrolidinone scaffold of this compound is critical for these secondary interactions.
Hydrogen Bonding: The lactam moiety within the pyrrolidinone ring contains a carbonyl group (C=O), which can act as a hydrogen bond acceptor, and a secondary amine group (N-H), which can act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with polar residues in the active site, helping to correctly orient the inhibitor for optimal zinc coordination.
The combination of strong, direct metal chelation with a web of weaker hydrogen bonds and hydrophobic interactions creates a high-affinity binding event that effectively shuts down enzyme activity.
Allosteric Effects and Conformational Changes Induced by Ligand Binding
Allostery describes the process where the binding of a ligand to one site on a protein influences the activity at a different, often distant, site. nih.gov This can occur through a shift in the protein's conformational ensemble or through changes in protein dynamics without major structural rearrangement.
In the context of MBLs, allosteric inhibition is an emerging area of interest. For example, the natural compound carnosic acid has been identified as an allosteric inhibitor of NDM-1. nih.gov It binds to a pocket distinct from the active site, inducing a conformational change that alters the active site geometry and reduces its catalytic efficiency. nih.gov Furthermore, some mutations located far from the active site have been shown to impact the hydrolytic activity of MBLs, indicating the presence of allosteric communication pathways within the enzyme.
However, for thiol-based inhibitors like this compound, the predominant and most well-documented mechanism of action is competitive inhibition via direct binding to the catalytic zinc ions in the active site. nih.govinformahealthcare.com While the binding event undoubtedly causes localized conformational adjustments to accommodate the ligand, there is currently limited evidence to suggest that this compound functions primarily as an allosteric modulator that induces large-scale, long-range conformational changes. Its action is better characterized as direct and competitive active site engagement.
Stereospecificity as a Determinant of Biological Activity and Receptor Engagement
The "(S)" designation in this compound refers to its specific three-dimensional arrangement, or stereochemistry, which is a critical determinant of its biological activity. Enzyme active sites are chiral environments, meaning they can distinguish between different stereoisomers (enantiomers) of a ligand. Typically, only one enantiomer will fit optimally into the binding site to establish the precise interactions required for potent inhibition.
Studies on the stereoisomers of captopril, a structurally related proline-derivative inhibitor, provide a compelling parallel for the importance of stereochemistry in MBL inhibition. Research on the four stereoisomers of captopril revealed significant differences in their ability to inhibit various MBLs. wesleyan.edu High-resolution crystal structures showed that the different isomers adopt distinct binding modes within the active site, leading to variations in inhibitory potency. wesleyan.edu
For this compound, the (S) configuration at the chiral center (carbon-4) places the thiol group and the pyrrolidinone ring in a specific spatial orientation. This precise arrangement is necessary to:
Position the thiol group for optimal coordination geometry with the active site zinc ion(s).
Align the lactam's hydrogen bond donors and acceptors with complementary amino acid residues.
Fit the hydrophobic portions of the ring into corresponding nonpolar pockets within the active site.
Computational Chemistry and in Silico Approaches for S 4 Mercapto 2 Pyrrolidinone Research
Molecular Docking and Scoring for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate, such as (S)-4-Mercapto-2-pyrrolidinone, and its potential biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net
In studies involving pyrrolidinone derivatives, molecular docking has been successfully employed to explore their bioactivity. For instance, docking experiments with new 2-pyrrolidinone (B116388) derivatives against the lipoxygenase (LOX) enzyme revealed that specific orientations of acidic moieties within the active site are critical for inhibitory activity. nih.gov The 2-pyrrolidinone scaffold itself was found to be a significant contributor to the binding properties. nih.gov Similarly, docking studies of pyrrolidinone analogs with COX and LOX enzymes have helped to rationalize their anti-inflammatory activity, identifying them as potential dual inhibitors. researchgate.net
For this compound, a typical docking workflow would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound, ensuring correct protonation states and geometry.
Docking Simulation: Using software like AutoDock, Glide, or DOCK to place the ligand into the defined binding site of the receptor. mdpi.com These programs explore various poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Analysis of Results: The resulting poses are ranked by their docking scores, which estimate the binding free energy. A lower score typically indicates a more favorable binding interaction. researchgate.net Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds formed by the thiol or carbonyl groups of this compound with amino acid residues in the target's active site.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Pyrrolidinone-Oxindole Derivative | MDM2 (PDB: 4LWU) | -9.4 | Interaction with crucial residues in the binding site scispace.com |
| Pyrrolidin-2-one Derivative (14a) | Acetylcholinesterase (PDB: 4EY7) | -18.59 | Good binding affinity within the active site researchgate.net |
| Pyrrolidinone Analog (MMK16) | COX-2 (PDB: 1CVU) | -9.8 (XP GScore) | High affinity and favorable scoring researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies. plos.orgresearchgate.net For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature.
DFT studies on related mercapto compounds, such as 4-mercaptophenol, have been used to predict IR and Raman spectra, which show good agreement with experimental results. nih.gov Such calculations, often using functionals like B3LYP with basis sets like 6-311+G(**), can confirm structural details and analyze molecular electrostatic potential surfaces to identify sites prone to electrophilic or nucleophilic attack. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that characterizes the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
For this compound, DFT calculations could determine these energies. Studies on similar molecules, like 3-Mercapto-4-methyl-4H-1,2,4-triazole, have used DFT to calculate HOMO-LUMO energies, revealing that charge transfer occurs within the molecule. researchgate.netresearchgate.net From these energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electronegativity (χ). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-Mercapto-4-methyl-4H-1,2,4-triazole | B3LYP/6-311++G(d,p) | -6.738 | -0.577 | 6.161 researchgate.net |
| 4-Mercaptophenol | B3LYP/6-311+G(**) | -5.83 | -0.72 | 5.11 nih.gov |
| Allyl Mercaptan | B3LYP/cc-pVQZ | -6.52 | 0.12 | 6.64 mdpi.com |
DFT is also a valuable tool for studying chemical reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives used DFT to investigate all stages of the reaction, including Michael addition and cyclization to form the pyrrolidine (B122466) ring. nih.gov The calculations identified the energy barriers for each step, revealing that the proton transfer from the methylene to the nitro group had a significantly higher barrier (197.8 kJ mol⁻¹) than the initial addition step (21.7 kJ mol⁻¹). nih.gov Similarly, DFT has been used to clarify the mechanisms of 1,3-dipolar cycloaddition reactions, showing how catalysts can influence the reaction pathway and regioselectivity. mdpi.com Applying this methodology to reactions involving this compound could help optimize synthesis conditions or understand its metabolic pathways.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, protein flexibility, and the stability of a ligand-protein complex. mdpi.comnih.gov
For a ligand like this compound complexed with a target protein, MD simulations can:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 ns), researchers can determine if the binding pose predicted by docking is stable. researchgate.net
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, identifying flexible regions and induced-fit effects. mdpi.com
Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. scispace.com
Studies on pyrrolidinone derivatives have used MD simulations to confirm the conformational stability of ligand-receptor complexes and to show that fluctuations during the simulation are insignificant, validating the docking results. scispace.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com
For a series of analogs of this compound, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with activity. mdpi.com
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation, Q²) and external validation sets (R²ex). mdpi.com
QSAR studies on pyrrolidin-2-one derivatives have successfully modeled their antiarrhythmic activity, finding that the activity depends mainly on structural and geometric descriptors rather than physicochemical properties. nih.gov Another QSAR model for spiro[pyrrolidine-oxindole] derivatives as MDM2-p53 inhibitors showed good statistical results and was used to design new compounds with enhanced predicted activity. scispace.com
| Compound Series | Activity Modeled | R² (Training Set) | Q² (Cross-Validation) | R² (External Test Set) |
|---|---|---|---|---|
| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic Activity | 0.91 | Not Reported | Validated by external test nih.gov |
| Spiro[pyrrolidine-oxindole] derivatives | MDM2-p53 Inhibition | Not Reported | Validated successfully scispace.com | Validated successfully scispace.com |
| Diverse Anti-thrombotic Compounds | Factor Xa Inhibition | 0.831 | 0.828 (LMO) | 0.783 mdpi.com |
Chemoinformatics and Virtual Screening for Novel Ligand Discovery
Chemoinformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is the application of these methods to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.govresearchgate.net These approaches can dramatically accelerate the initial stages of drug discovery by prioritizing a smaller number of compounds for experimental testing. nih.gov
Virtual screening can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a database, ranking them based on their docking scores. researchgate.netmdpi.com This approach is ideal when a high-quality crystal structure of the target is available.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses the structure of known active ligands to find other molecules in a database with similar properties. Techniques include 2D similarity searching, pharmacophore modeling, and 3D shape-based screening. mdpi.com
A virtual screening protocol to find novel inhibitors based on the 3-hydroxy-3-pyrrolin-2-one nucleus successfully identified active compounds by combining shape alignment and molecular docking. nih.gov For this compound, its structure could be used as a query in a ligand-based search to find chemically similar compounds, or it could be docked against various targets in a structure-based screening campaign to identify potential new biological activities.
Advanced Analytical Techniques for Characterization and Quantification of S 4 Mercapto 2 Pyrrolidinone and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in determining the chemical structure and assessing the purity of (S)-4-Mercapto-2-pyrrolidinone. Each method offers unique information about the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon of the lactam ring is expected to appear significantly downfield.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY spectra reveal proton-proton couplings within the molecule, helping to trace the spin systems of the pyrrolidinone ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the C-H framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~175 |
| C3 (CH₂) | ~2.5-2.8 | ~35 |
| C4 (CH-SH) | ~3.5-3.8 | ~40 |
| C5 (CH₂) | ~3.2-3.5 | ~45 |
| SH | ~1.5-2.0 | - |
| NH | ~7.0-8.0 | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. The predictions are based on the analysis of similar structures.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, thiol, and alkane functional groups. A comparison with the spectrum of 2-pyrrolidinone (B116388), which shows a strong C=O stretch around 1690 cm⁻¹ and an N-H stretch around 3250 cm⁻¹, can be made. The addition of the mercapto group would introduce a weak S-H stretching band.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3200 - 3300 |
| C=O (Amide) | Stretching | 1680 - 1700 |
| S-H (Thiol) | Stretching | 2550 - 2600 (weak) |
| C-H (Alkane) | Stretching | 2850 - 3000 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The molecular formula of this compound is C₄H₇NOS, with a molecular weight of approximately 117.17 g/mol uab.eduepa.gov.
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 117. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for pyrrolidinone structures involve the loss of small neutral molecules like CO, NH₃, or side chains. The presence of the sulfur atom can also lead to characteristic fragmentation patterns. For comparison, the mass spectrum of 2-pyrrolidinone shows a prominent molecular ion at m/z 85 and significant fragments corresponding to the loss of CO and other neutral species.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 117 | Molecular Ion |
| [M-SH]⁺ | 84 | Loss of the mercapto group |
| [M-CO]⁺ | 89 | Loss of carbon monoxide |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. The pyrrolidinone ring itself does not have strong absorption in the standard UV-Vis range (200-800 nm). However, the amide carbonyl group (C=O) can exhibit a weak n → π* transition. The presence of the thiol group is not expected to significantly alter the UV-Vis spectrum in the near-UV and visible regions. Studies on N-methyl-2-pyrrolidinone show absorbance below 450 nm, which can increase with the age of the sample nist.gov. The UV-Vis spectrum is primarily used for quantitative analysis if a suitable chromophore is present or can be introduced through derivatization.
Advanced Chromatographic and Separation Techniques
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from complex mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such polar compounds.
A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, although the weak chromophore of this compound might necessitate derivatization for sensitive detection. For the analysis of thiols, derivatization with reagents that introduce a fluorescent or strongly UV-absorbing tag is a common strategy to enhance sensitivity and selectivity researchgate.net.
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, its polarity and potential for thermal degradation might require derivatization to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds containing active hydrogens (like in amides and thiols) to make them more amenable to GC analysis.
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly powerful for the chiral separation of enantiomers. nih.govspringernature.com In the context of this compound, CE is essential for determining its enantiomeric purity by separating it from its (R)-enantiomer. The separation is achieved by introducing a chiral selector into the background electrolyte (BGE). nih.gov This selector forms transient diastereomeric complexes with the enantiomers, which possess different mobilities under the applied electric field, leading to their separation. nih.gov
The choice of chiral selector is critical and depends on the analyte's structure. For a chiral lactam like this compound, several classes of selectors could be effective.
Cyclodextrins (CDs): These are the most widely used chiral selectors in CE due to their versatility. springernature.com The hydrophobic cavity of the CD can include parts of the pyrrolidinone ring, while interactions (e.g., hydrogen bonding) between the hydroxyl groups on the CD rim and the analyte's functional groups (amide, thiol) can lead to enantioselective recognition.
Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) have complex structures with multiple stereogenic centers, providing a rich environment for chiral interactions. mdpi.com They have been successfully used to resolve a wide range of chiral compounds, including those with amine and carboxylic acid functionalities, and could be applicable here. springernature.com
Proteins: Proteins like bovine serum albumin (BSA) or alpha1-acid glycoprotein (B1211001) (AGP) can also be used as chiral selectors. nih.gov Chiral recognition occurs through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions within the protein's binding pockets. nih.gov
The development of a CE method would involve optimizing parameters such as the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature to achieve baseline resolution of the enantiomers.
Table 1: Potential Chiral Selectors for CE Analysis of this compound
| Chiral Selector Class | Example | Principle of Interaction |
|---|---|---|
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Inclusion complexation of the pyrrolidinone ring in the hydrophobic cavity; hydrogen bonding at the rim. |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral interaction points including hydrogen bonding, dipole-dipole, and steric repulsion. mdpi.com |
| Proteins | Bovine Serum Albumin (BSA) | Enantioselective binding within specific chiral pockets of the protein structure. nih.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS, IC-CE-MS) for Complex Sample Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for analyzing complex mixtures. asdlib.orgnih.gov These techniques provide both separation of components and their structural identification. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most suitable hyphenated technique for the analysis of this compound. The compound is polar and non-volatile, making it ideal for LC separation.
Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) would likely be used, separating the analyte from impurities based on polarity.
Detection: The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound (confirming the C₄H₇NOS formula) and its fragmentation pattern upon collision-induced dissociation (tandem MS or MS/MS). researchgate.net This fragmentation data offers structural confirmation and allows for highly selective and sensitive quantification using techniques like selected reaction monitoring (SRM).
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. chemijournal.comlabmanager.com To make it amenable to GC analysis, a derivatization step would be necessary to block the polar N-H and S-H groups, for example, through silylation or acylation. While this adds a step to sample preparation, GC offers very high chromatographic resolution. chemijournal.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of CE with the sensitive and selective detection of MS. asdlib.org It would be particularly powerful for enantioselective analysis, allowing for the quantification of each enantiomer in a complex matrix.
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Applicability | Advantages | Considerations |
|---|---|---|---|
| LC-MS | High | Direct analysis of polar, non-volatile compounds; provides molecular weight and structural data. labmanager.com | Requires optimization of mobile phase and ionization source. |
| GC-MS | Moderate | High chromatographic resolution. chemijournal.com | Requires chemical derivatization to increase volatility. labmanager.com |
| CE-MS | High | Excellent for chiral separation combined with mass identification; low sample consumption. asdlib.org | Interface between CE and MS can be complex to optimize. |
X-ray Crystallography for Precise Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides a complete picture of the molecule, including bond lengths, bond angles, and torsional angles. For this compound, its most critical application is the absolute determination of its stereochemistry.
By successfully growing a single crystal of the compound and analyzing its diffraction pattern, it is possible to:
Confirm Absolute Configuration: The technique can definitively confirm the 'S' configuration at the chiral center (C4), distinguishing it from the 'R' enantiomer. This is often achieved using anomalous dispersion effects.
Determine Molecular Conformation: It reveals the precise conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation) and the orientation of the mercapto substituent.
Analyze Intermolecular Interactions: The crystal packing reveals information about intermolecular forces, such as hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the thiol S-H group, which dictate the solid-state properties of the compound.
While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty. mdpi.com
Table 3: Structural Information from X-ray Crystallography
| Parameter | Information Provided for this compound |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |
| Absolute Stereochemistry | Unambiguously confirms the 'S' configuration at the C4 position. |
| Molecular Conformation | Details the puckering of the pyrrolidinone ring and substituent orientation. |
| Intermolecular Forces | Identifies hydrogen bonds and other non-covalent interactions in the solid state. |
Electrochemical Methods for Redox Potential Determination and Sensing Applications
Electrochemical methods are highly sensitive to molecules that can undergo oxidation or reduction reactions. The thiol (-SH) group in this compound is electrochemically active and can be readily oxidized.
Cyclic Voltammetry (CV): This is a primary technique for investigating the redox behavior of a compound. A CV experiment on this compound would provide its oxidation potential. This potential is a measure of the ease with which the thiol group loses electrons, typically to form a disulfide (R-S-S-R) or other oxidized sulfur species. The redox potential is a fundamental thermodynamic property that relates to the molecule's antioxidant capacity and its potential role in biological redox processes.
Sensing Applications: The ability of the thiol group to bind to metal surfaces (like gold or platinum) and its specific redox signature can be exploited for sensing applications. For instance, an electrode modified with this compound could potentially be used to detect specific metal ions that coordinate with the sulfur or nitrogen atoms, similar to how mercaptopyridine-modified sensors are used for mercury detection. nih.gov Changes in the electrochemical signal (e.g., current or potential) upon binding of a target analyte would form the basis of the sensing mechanism.
Table 4: Electrochemical Analysis of this compound
| Technique | Application | Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Redox characterization | Oxidation potential of the thiol group; reversibility of the redox process. |
| Differential Pulse Voltammetry (DPV) | Quantification | Highly sensitive determination of concentration. |
| Electrochemical Impedance Spectroscopy (EIS) | Sensing applications | Measures changes in electrode surface resistance upon analyte binding. nih.gov |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis used to measure the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov
For this compound, DSC analysis is used to determine key thermodynamic properties and assess purity. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the compound. From this peak, several parameters can be extracted:
Melting Point: The onset or peak of the melting endotherm provides an accurate value for the melting point, a critical physical property and indicator of purity.
Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the energy required to melt the sample, providing the enthalpy of fusion. This value is related to the strength of the crystal lattice.
Purity Assessment: The shape of the melting peak can indicate the presence of impurities, which typically cause melting point depression and peak broadening.
DSC is also valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. perkinelmer.com Different polymorphs would exhibit distinct melting points and enthalpies of fusion. A study on the related compound 4-hydroxy-2-pyrrolidone (B119327) successfully used DSC to determine its melting point phase diagram. nih.gov
Table 5: Thermal Properties Determined by DSC
| Property | Significance for this compound |
|---|---|
| Melting Point (Tm) | Fundamental physical constant for identification and purity assessment. |
| Enthalpy of Fusion (ΔHfus) | Provides information on the stability of the crystal lattice. |
| Glass Transition (Tg) | Characterizes the transition from a rigid to a more mobile state in amorphous material. |
| Decomposition Temperature | Indicates the onset of thermal degradation. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. unipd.it It serves as a primary check for the purity and identity of a synthesized sample by validating its empirical formula.
For this compound, the molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol . chemicalbook.com The theoretical elemental composition can be calculated from this formula. An experimental analysis is then performed on a pure sample, and the results are compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages is required to confirm the empirical formula and support the compound's structural assignment.
Table 6: Elemental Composition of this compound (C₄H₇NOS)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 4 | 48.044 | 41.02% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 6.02% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.96% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 13.65% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 27.36% |
| Total | - | - | 117.166 | 100.00% |
Future Research Directions and Therapeutic Potential of S 4 Mercapto 2 Pyrrolidinone Analogues
Exploration of Undiscovered Therapeutic Applications and Biological Targets
The pyrrolidine (B122466) ring is a versatile scaffold found in numerous biologically active compounds, suggesting that analogues of (S)-4-Mercapto-2-pyrrolidinone could have a wide range of therapeutic applications. nih.gov The non-planar, sp³-rich structure of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the potential for high stereochemical diversity and three-dimensional coverage. nih.gov
Current research on similar structures provides a roadmap for future investigations. For instance, pyrrolidone-based molecules have been rationally designed as activators of Protein Kinase C (PKC), an important target in cancer therapy. nih.govebi.ac.uk Specifically, certain rigidified pyrrolidone analogues have shown the ability to induce apoptosis in prostate cancer cells. nih.gov Furthermore, the mercaptoacetamide group, structurally related to the mercapto group in this compound, is a key feature of potent and selective Histone Deacetylase 6 (HDAC6) inhibitors, which are being investigated for the treatment of central nervous system (CNS) disorders. pitt.edunih.gov Other pyrrolidine analogues have demonstrated potent inhibition of β-N-acetylhexosaminidases, highlighting their potential in addressing diseases related to this enzyme's activity. nih.gov
Future exploration should, therefore, focus on screening this compound analogues against a diverse panel of biological targets, including kinases, deacetylases, and glycosidases, to uncover novel therapeutic opportunities in oncology, neurodegenerative diseases, and metabolic disorders.
Table 1: Potential Therapeutic Targets and Applications for this compound Analogues
| Potential Biological Target | Therapeutic Area | Rationale Based on Similar Scaffolds |
|---|---|---|
| Protein Kinase C (PKC) | Oncology | Pyrrolidone analogues have been shown to activate PKC and induce apoptosis in cancer cells. nih.govebi.ac.uk |
| Histone Deacetylase 6 (HDAC6) | Neurodegenerative Diseases | Mercaptoacetamide-containing molecules are potent and selective HDAC6 inhibitors with potential for CNS disorders. pitt.edunih.gov |
Design and Synthesis of Next-Generation Highly Selective and Potent Inhibitors
The development of highly selective and potent inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Rational drug design, aided by molecular modeling, will be instrumental in optimizing the this compound scaffold. nih.govslideshare.net This approach involves a systematic process of identifying a biological target, understanding its three-dimensional structure, and then designing a molecule that interacts with it in a beneficial way. slideshare.netslideshare.net
Key strategies for designing next-generation inhibitors include:
Structure-Based Drug Design: Utilizing the 3D structure of the target enzyme to design molecules that fit precisely into the active site. This can involve modifying the substituents on the pyrrolidinone ring to enhance binding affinity and selectivity.
Ligand-Based Drug Design: When the target's structure is unknown, knowledge of existing active molecules can be used to develop pharmacophore models and guide the design of new compounds with improved properties.
Stereoselective Synthesis: The stereochemistry of the pyrrolidine ring significantly influences biological activity. nih.gov Developing synthetic routes that allow for precise control over stereocenters is essential for producing the most active enantiomers. nih.gov
For example, in the design of mercaptoacetamide-based HDAC inhibitors, different "cap" groups are explored to interact with the surface of the enzyme, while the mercaptoacetamide group itself acts as the zinc-binding group essential for inhibition. pitt.edunih.gov A similar strategy can be applied to this compound analogues, where modifications to the ring and the addition of various functional groups can be systematically explored to achieve high potency and selectivity for a desired target.
Strategies for Improving In Vivo Pharmacokinetic and Pharmacodynamic Properties
A significant challenge in drug development is ensuring that a potent molecule in vitro can reach its target in the body and exert its effect over a desired period. The sulfhydryl group in this compound, while potentially crucial for biological activity, is susceptible to oxidation. nih.gov This can lead to poor bioavailability and a short half-life in vivo.
To overcome these limitations, prodrug strategies can be employed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For molecules containing a thiol group, two common prodrug approaches are:
Thioesters: The sulfhydryl group can be masked as a thioester, which is more stable and can be hydrolyzed by esterases in the body to release the active thiol-containing drug.
Disulfides: The thiol can be converted into a disulfide, which is stable and can be reduced in vivo to regenerate the active compound. nih.gov
Research on mercaptoacetamide-based HDAC inhibitors has shown that disulfide prodrugs can release the active compound at a stable concentration upon microsomal incubation and increase the desired biological effect (tubulin acetylation) in the brain after in vivo administration. nih.gov These strategies should be explored for this compound analogues to improve their drug-like properties and enhance their therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization
For the development of this compound analogues, AI and ML can be applied in several key areas:
De Novo Drug Design: Generative models can design entirely new molecules with desired properties from scratch, providing novel chemical starting points. harvard.edu
Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing molecules for synthesis and testing. nih.gov
Property Prediction: AI can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, helping to identify candidates with better pharmacokinetic profiles early in the design process. nih.govharvard.edu
Synthesis Prediction: AI tools can assist chemists by proposing efficient synthetic routes for novel compounds. harvard.edudigitellinc.com
By integrating AI and ML into the design-synthesize-test-analyze cycle, the development of optimized this compound analogues can be significantly streamlined, leading to the faster discovery of promising drug candidates.
Development of Sustainable and Economically Viable Synthesis Routes (Green Chemistry)
The pharmaceutical industry is increasingly focusing on developing environmentally friendly and cost-effective manufacturing processes. jddhs.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comunibo.it
For the synthesis of this compound analogues, several green chemistry strategies can be implemented:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or biosourced solvents. semanticscholar.orgvjol.info.vnnih.gov Some reactions can even be performed in solvent-free conditions.
Catalyst-Free Reactions: Designing reactions that can proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. semanticscholar.org
Use of Renewable Feedstocks: Starting from readily available, bio-based materials to create the core chemical structures. rsc.org
Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Domino Reactions: Designing multi-step reactions to occur in a single pot, which reduces the number of purification steps and minimizes solvent use and waste generation. semanticscholar.org
By incorporating these green chemistry principles, the synthesis of this compound analogues can be made more sustainable and economically viable, facilitating their potential translation from the laboratory to clinical use.
Table 2: Green Chemistry Approaches for the Synthesis of Pyrrolidinone Analogues
| Green Chemistry Principle | Example Application | Benefit |
|---|---|---|
| Use of Greener Solvents | One-pot, three-component reaction in an Ethanol-Water mixture. semanticscholar.org | Reduced toxicity and environmental impact. |
| Catalyst-Free Conditions | Domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins and chiral polycyclic α-amino acids at room temperature. semanticscholar.org | Simplified purification, reduced cost and waste. |
| Renewable Starting Materials | Synthesis of 5-methylpyrrolidone derivatives from biosourced levulinic acid. rsc.org | Reduced reliance on fossil fuels, improved sustainability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
